molecular formula C11H13NOS2 B12789334 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione CAS No. 78556-09-9

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione

Cat. No.: B12789334
CAS No.: 78556-09-9
M. Wt: 239.4 g/mol
InChI Key: VZRXFLGJMKLUPR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is an organic compound that belongs to the class of thiazinanes. This compound is characterized by a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a methoxyphenyl group attached to the ring. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazinane ring.

Reaction Conditions:

    Reactants: 4-methoxybenzaldehyde, thiourea

    Catalyst/Base: Sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazinane.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazinane derivatives.

    Substitution: Halogenated methoxyphenyl thiazinane derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy group can enhance its binding affinity to certain molecular targets, while the thiazinane ring can provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1,3-thiazolidine-2-thione: Similar structure but with a five-membered thiazolidine ring.

    3-(4-Methoxyphenyl)-1,3-oxazinane-2-thione: Contains an oxygen atom in the ring instead of sulfur.

    3-(4-Methoxyphenyl)-1,3-diazine-2-thione: Contains two nitrogen atoms in the ring.

Uniqueness

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is unique due to its six-membered thiazinane ring, which provides distinct chemical and physical properties compared to its five-membered or oxygen/nitrogen-containing analogs

Properties

CAS No.

78556-09-9

Molecular Formula

C11H13NOS2

Molecular Weight

239.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,3-thiazinane-2-thione

InChI

InChI=1S/C11H13NOS2/c1-13-10-5-3-9(4-6-10)12-7-2-8-15-11(12)14/h3-6H,2,7-8H2,1H3

InChI Key

VZRXFLGJMKLUPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCSC2=S

Origin of Product

United States

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